molecular formula C27H24N2O3 B4157225 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]ethanone

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]ethanone

Cat. No.: B4157225
M. Wt: 424.5 g/mol
InChI Key: KKVLHRSDWMHFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]ethanone is a complex organic compound that features a unique combination of isoquinoline, indole, and phenoxyethanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and indole intermediates, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the isoquinoline ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce alcohols or reduced isoquinoline derivatives

Scientific Research Applications

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its structural similarity to bioactive molecules.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is investigated for its use in developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-[(3S,6aS,8R,10aS)-3-hydroxydecahydropyrano[2,3-c][1,5]oxazocin-8-yl]ethanone
  • 7-Amino-3,4-dihydro-1H-quinolin-2-one
  • 2-Oxo-2,3-dihydro-1H-imidazo-[1,2-a]indole-6,7-dicarbonitriles

Uniqueness

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]ethanone is unique due to its specific combination of isoquinoline, indole, and phenoxyethanone moieties

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[3-(2-phenoxyacetyl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c30-26(19-32-22-10-2-1-3-11-22)24-17-29(25-13-7-6-12-23(24)25)18-27(31)28-15-14-20-8-4-5-9-21(20)16-28/h1-13,17H,14-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVLHRSDWMHFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]ethanone
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